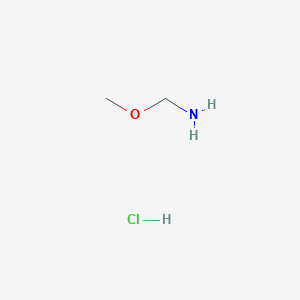

Methoxymethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methoxymethanamine hydrochloride (CAS: 593-56-6), also known as methoxyamine hydrochloride, is a primary amine derivative with the molecular formula CH₅NO·HCl and a molecular weight of 83.51 g/mol. It is a hygroscopic crystalline solid, typically supplied as a 30% aqueous solution containing 1–2% hydrochloric acid for stabilization . Its primary application is in research settings, particularly as a reagent in organic synthesis, carbonyl compound analysis, and biochemical studies (e.g., formaldehyde detection) . Safety protocols mandate the use of PPE, including chemical-resistant gloves, goggles, and respiratory protection, due to its irritant properties .

Q & A

Q. Basic: What safety precautions are critical when handling methoxymethanamine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators if aerosol generation is possible, chemical-resistant gloves (tested for penetration times and degradation), and OSHA-compliant safety goggles. Lab coats and closed-toe shoes are mandatory to prevent skin contact .

- First Aid Measures:

- Inhalation: Move to fresh air; administer artificial respiration if breathing stops .

- Skin Contact: Remove contaminated clothing immediately and wash with soap/water for ≥15 minutes .

- Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention .

- Waste Disposal: Segregate waste and use certified disposal services to avoid environmental contamination .

Q. Basic: How should this compound be stored to maintain stability?

Answer:

- Storage Conditions: Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area. Avoid incompatible materials (e.g., strong oxidizers) .

- Storeroom Requirements: No special facility is needed, but ensure secondary containment to prevent leaks .

Q. Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

- Key Reactions: While direct synthesis data is limited, analogous compounds (e.g., dimethylethylamine hydrochloride) are synthesized via alkylation of amines with chlorinated precursors under anhydrous conditions. Reductive amination or nucleophilic substitution may apply .

- Reagent Considerations: Use reducing agents like sodium borohydride for amine intermediates, and purify via recrystallization in ethanol/water mixtures .

Q. Advanced: How can researchers resolve contradictions in PPE recommendations for handling this compound?

Answer:

- Risk Assessment: Evaluate glove material compatibility using ASTM penetration tests and manufacturer-specific degradation data. For example, nitrile gloves may degrade faster than neoprene when exposed to hydrochloride salts .

- Protocol Design: Cross-reference OSHA guidelines (e.g., 29 CFR 1910.132) with experimental conditions (e.g., concentration, exposure duration) to tailor PPE selection .

Q. Advanced: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm amine proton environments and methoxy group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Purity Validation: Pair HPLC with UV detection (λ = 210–230 nm) and compare retention times against certified standards .

Q. Advanced: How can researchers assess the ecological impact of this compound?

Answer:

- Aquatic Toxicity Testing: Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC50 values. Classify as "water hazard class 2" if toxicity thresholds exceed regulatory limits .

- Soil Mobility Studies: Use batch adsorption experiments (EPA 835.1220) to measure partition coefficients (Kd) and predict groundwater contamination risks .

Q. Basic: What protocols ensure safe disposal of this compound waste?

Answer:

- Neutralization: Treat aqueous waste with sodium bicarbonate to neutralize acidic byproducts before disposal .

- Regulatory Compliance: Follow EPA Hazardous Waste Codes (e.g., D002 for corrosive wastes) and document disposal through licensed contractors .

Q. Advanced: How can kinetic modeling optimize this compound release in drug delivery systems?

Answer:

- Release Kinetics: Apply the Higuchi model (Q=kt) to assess diffusion-controlled release from polymer matrices. Use factorial design (e.g., Box-Behnken) to optimize variables like pH and excipient ratios .

- Validation: Compare in vitro dissolution profiles (USP Apparatus II) with in vivo pharmacokinetic data to validate predictive accuracy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between methoxymethanamine hydrochloride and related compounds:

Structural and Functional Analysis

Methoxymethanamine HCl vs. N-Methylethylamine HCl :

- Methoxymethanamine is a primary amine with a methoxy group directly attached to the amine, enhancing its nucleophilicity in carbonyl reactions.

- N-Methylethylamine HCl is a secondary amine with methyl and ethyl groups, reducing its reactivity but increasing lipid solubility, making it suitable for pharmaceutical intermediates .

Methoxymethanamine HCl vs. Ethoxy(methyl)amine HCl :

- The ethoxy group in ethoxy(methyl)amine increases steric hindrance and alters solubility compared to methoxymethanamine’s simpler structure. This compound is used in specialized syntheses requiring ether linkages .

Methoxymethanamine HCl vs. Methoxetamine HCl: Methoxetamine features a cyclohexanone ring and a methoxy group, conferring NMDA receptor antagonist activity. Its complexity contrasts with methoxymethanamine’s role as a small-molecule reagent .

Methoxymethanamine HCl vs. 5-Methoxy Tryptamine HCl :

- The indole ring in 5-methoxy tryptamine allows for serotonin receptor interactions, whereas methoxymethanamine’s linear structure limits such biological activity .

Preparation Methods

O-Methylation of Acetone Oxime Followed by Hydrolysis

Reaction Mechanism and Process Optimization

This method, described in patent CN115490611A , involves the reaction of hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) with acetone (CH₃COCH₃) in a cyclohexane-water biphasic system. Liquid sodium hydroxide (NaOH) is added to facilitate the formation of acetone oxime sodium salt, which is subsequently methylated with methyl chloride (CH₃Cl) to yield acetone oxime methyl ether. Acid hydrolysis with hydrochloric acid (HCl) produces methoxylamine hydrochloride .

Key reaction steps :

-

(NH₂OH)₂·H₂SO₄ + 2CH₃COCH₃ → 2(CH₃)₂C=NOH + H₂SO₄

-

(CH₃)₂C=NOH + CH₃Cl → (CH₃)₂C=NOCH₃ + HCl

-

(CH₃)₂C=NOCH₃ + HCl → CH₃ONH₂·HCl + (CH₃)₂CO

Advantages and Limitations

-

Advantages : High conversion rates, recyclable mother liquor (reducing wastewater), and minimal inorganic salt byproducts.

-

Limitations : Requires precise control of layering during filtration and rotary evaporation, increasing operational complexity .

One-Pot Aqueous Phase Synthesis Using Sulfur Dioxide and Methyl Sulfate

Green Chemistry Approach

Patent CN105330564A details a one-pot method where sulfur dioxide (SO₂), sodium nitrite (NaNO₂), sodium hydroxide (NaOH), and methyl sulfate ((CH₃O)₂SO₂) react sequentially in aqueous solution. Sulfur dioxide and sodium nitrite form hydroxylamine disulfonate intermediates, which undergo methylation and acidification to yield methoxylamine hydrochloride .

Reaction conditions :

-

Temperature: 25–40°C

-

Molar ratios:

Triethylamine-Mediated Methylation of Butanone Oxime

Novel Catalytic System

Patent CN110922341A introduces a method using butanone oxime (C₄H₉NO), dimethyl sulfoxide (DMSO), triethylamine (C₆H₁₅N), and methylating agents (e.g., methyl iodide). Triethylamine acts as a base, facilitating the methylation of butanone oxime to O-methyl-2-butanone oxime ether, which is hydrolyzed to methoxylamine hydrochloride .

Optimized parameters :

-

Temperature: 15–75°C

-

Molar ratios:

Byproduct Management and Scalability

-

Advantages : Avoids toxic reagents (e.g., SO₂, NaNO₂) and enables intermediate byproduct recycling.

-

Limitations : High DMSO usage increases costs, and methyl iodide poses toxicity risks .

Methanolysis of Hydroxylamine Sulfonates

Industrial-Scale Production

As described in the Wikipedia entry , hydroxylamine sulfonates (e.g., H₂NOSO₃⁻) react with methanol (CH₃OH) under acidic conditions to produce methoxylamine, which is then neutralized with HCl.

Reaction equation :

H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻

H₂NOCH₃ + HCl → CH₃ONH₂·HCl .

Economic and Practical Viability

-

Advantages : Utilizes inexpensive methanol and scalable for bulk production.

-

Limitations : Sulfonate byproducts require extensive wastewater treatment .

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| O-Methylation | 85–92 | 6–8 | 40–50 |

| One-Pot Synthesis | 78–85 | 1–5 | 25–40 |

| Triethylamine-Mediated | 88–94 | 6–10 | 15–75 |

| Methanolysis | 70–80 | 4–6 | 60–80 |

Environmental Impact Assessment

Properties

CAS No. |

116430-68-3 |

|---|---|

Molecular Formula |

C2H8ClNO |

Molecular Weight |

97.54 g/mol |

IUPAC Name |

methoxymethanamine;hydrochloride |

InChI |

InChI=1S/C2H7NO.ClH/c1-4-2-3;/h2-3H2,1H3;1H |

InChI Key |

RHVNHKWMQOUSLJ-UHFFFAOYSA-N |

Canonical SMILES |

COCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.